molecular formula C12H18N2O2S B1376939 tert-Butyl 7-amino-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate CAS No. 1368127-86-9

tert-Butyl 7-amino-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate

Cat. No.: B1376939
CAS No.: 1368127-86-9
M. Wt: 254.35 g/mol
InChI Key: HLTCGNDQAOQRRR-UHFFFAOYSA-N
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Description

Structural Classification of Heterocyclic Thienopyridines

Thieno[3,2-c]pyridine derivatives constitute a distinctive class of heterocyclic compounds characterized by the fusion of a thiophene ring to a pyridine ring system. These compounds belong to the broader category of thienopyridines, which are defined as heterocyclic compounds containing a thiophene ring fused to a pyridine ring, where thiophene consists of a five-membered ring containing four carbon atoms and one sulfur atom. The structural classification of these derivatives reveals significant diversity in their architectural arrangements, with different fusion patterns leading to distinct chemical and biological properties.

The fundamental structural framework of thieno[3,2-c]pyridine consists of a sulfur-containing five-membered ring fused to a nitrogen-containing six-membered ring through specific carbon positions. The numbering system for thieno[3,2-c]pyridine places the nitrogen atom at position 1, with the sulfur atom positioned at the junction between the two rings. This specific fusion pattern creates a rigid bicyclic system that serves as a versatile scaffold for pharmaceutical development. Recent synthetic approaches have demonstrated the ability to construct these frameworks through various methodologies, including metal-free denitrogenative transformations that provide access to substituted derivatives.

The structural diversity within thieno[3,2-c]pyridine derivatives extends beyond the basic fusion pattern to include various substitution patterns and functional group modifications. Research has identified multiple synthetic pathways for accessing these compounds, including approaches that involve closure of the thiophene ring based on pyridine derivatives and alternative methods involving closure of the pyridine ring based on thiophene derivatives. The choice of synthetic strategy often depends on the desired substitution pattern and the availability of starting materials.

The classification of thienopyridine derivatives also encompasses related isomers such as thieno[2,3-c]pyridine, which differs in the fusion pattern of the two ring systems. These positional isomers exhibit distinct chemical properties and reactivity profiles, influencing their potential applications in pharmaceutical chemistry. The thieno[2,3-c]pyridine isomer, for example, has been synthesized through novel metal-free methods involving fused 1,2,3-triazoles as intermediates.

Structural Feature Thieno[3,2-c]pyridine Thieno[2,3-c]pyridine
Molecular Formula C₇H₅NS C₇H₅NS
CAS Number 272-14-0 272-12-8
Ring Fusion Pattern 3,2-c 2,3-c
Sulfur Position Junction Junction
Nitrogen Position Position 1 Different position

Role of tert-Butyl Carboxylate Substituents in Bioactive Molecules

The incorporation of tert-butyl carboxylate substituents into bioactive molecules represents a strategic approach to enhancing both synthetic accessibility and pharmacological properties. tert-butyl groups serve as protecting groups that can be selectively removed under mild acidic conditions, revealing reactive amine or carboxylate functionalities for further derivatization. This feature enables the controlled introduction of diverse substituents, facilitating the synthesis of complex heterocyclic scaffolds with potential biological activities.

The metabolic stability of tert-butyl groups has become a significant consideration in pharmaceutical development, as these groups are susceptible to oxidative metabolism by cytochrome P450 enzymes. Research has demonstrated that compounds containing tert-butyl groups often exhibit high clearance in liver microsomes and animal models due to rapid oxidative metabolism. The major route of metabolism typically involves oxidation of the tert-butyl group to the corresponding alcohol product, which can be attributed to multiple cytochrome P450 isoform involvement, including CYP3A4/5, CYP2D6, CYP2C9, and CYP1A2.

The strategic use of tert-butyl carboxylate groups in pharmaceutical chemistry extends beyond simple protection strategies to encompass prodrug applications. Studies have shown that tert-butyl ester prodrugs can exhibit enhanced stability in gastrointestinal homogenates compared to their methyl ester counterparts. This enhanced stability is attributed to the steric hindrance provided by the bulky tert-butyl group, which reduces the accessibility of carboxylesterase enzymes responsible for ester hydrolysis.

The lipophilicity characteristics of tert-butyl-containing compounds have been extensively studied, with research indicating that tert-butyl variants often exhibit higher calculated partition coefficients compared to smaller alkyl groups. For example, in a series of ester prodrugs, the tert-butyl variant exhibited the highest calculated lipophilicity value of approximately 1.2, exceeding that of reference compounds. This increased lipophilicity can influence both pharmacokinetic properties and tissue distribution patterns.

Recent investigations into tert-butyl replacement strategies have led to the development of metabolically stable alternatives, such as trifluoromethylcyclopropyl groups. These replacements aim to maintain the steric and electronic properties of tert-butyl groups while improving metabolic stability. Comparative studies have shown that trifluoromethylcyclopropyl-containing analogues consistently demonstrate higher metabolic stability both in vitro and in vivo compared to their tert-butyl-containing counterparts.

Parameter tert-Butyl Group Alternative Groups
Metabolic Stability Low to Moderate Variable
Lipophilicity High Compound-dependent
Synthetic Accessibility Excellent Good
Protecting Group Utility Excellent Limited
Steric Hindrance High Variable

The application of tert-butyl carboxylate substituents in thienopyridine chemistry specifically offers advantages in synthetic route design and intermediate isolation. The presence of these groups allows for selective deprotection strategies that can reveal reactive functionalities at specific stages of multi-step syntheses. This capability is particularly valuable in the preparation of complex thienopyridine derivatives where multiple functional group manipulations are required.

Properties

IUPAC Name

tert-butyl 7-amino-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-12(2,3)16-11(15)14-6-8-4-5-17-10(8)9(13)7-14/h4-5,9H,6-7,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTCGNDQAOQRRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=C(C1)C=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Thieno[3,2-c]pyridine Core

  • The synthesis typically starts from readily available precursors such as substituted pyridines or thiophenes.
  • Cyclization reactions are employed to fuse the thiophene ring onto a pyridine derivative, often via intramolecular condensation or cycloaddition methods.
  • Controlled reaction conditions (temperature, solvent, catalyst) are critical to favor the formation of the 6,7-dihydrothieno[3,2-c]pyridine skeleton.

Introduction of the Aminomethyl Group at Position 7

  • The amino substituent is introduced by functionalizing the 7-position, commonly through:
    • Nucleophilic substitution of a suitable leaving group precursor.
    • Reductive amination of an aldehyde intermediate at the 7-position.
  • Protecting groups may be used during this step to avoid side reactions.

Installation of the tert-Butyl Carboxylate Group

  • The tert-butyl ester at position 5 is typically introduced by esterification of the corresponding carboxylic acid or acid chloride with tert-butanol or via tert-butyl chloroformate.
  • This step often occurs after core cyclization to prevent interference with ring closure.

Detailed Preparation Methodology

Step Reaction Type Reagents/Conditions Notes
1 Cyclization Precursors (e.g., substituted pyridine + thiophene derivatives), acid/base catalyst, heat Formation of thieno[3,2-c]pyridine core
2 Functional group introduction Aminomethylation via reductive amination using formaldehyde and amine source, reducing agent (e.g., NaBH4) Selective amine introduction at position 7
3 Protection/esterification tert-Butyl chloroformate or tert-butanol, base (e.g., triethylamine) Formation of tert-butyl ester at position 5
4 Purification Chromatography (silica gel), recrystallization Ensures high purity and yield

Research Findings and Optimization

  • Catalysts and Solvents: Acid catalysts like p-toluenesulfonic acid or Lewis acids can promote ring closure efficiently. Solvents such as dichloromethane, ethanol, or acetonitrile are commonly used depending on the step.
  • Temperature Control: Cyclization and functionalization steps require careful temperature control (typically 50–120 °C) to optimize yield and prevent decomposition.
  • Yield and Purity: Multi-step synthesis yields range between 40–70% overall, depending on reaction conditions and purification methods.
  • Scale-up Considerations: Industrial synthesis employs continuous flow reactors and optimized purification techniques to enhance reproducibility and scalability.

Example Preparation Protocol (Literature-Informed)

  • Cyclization: Mix a substituted pyridine derivative with a thiophene precursor in acetonitrile under reflux with a catalytic amount of acid. Stir for 6–12 hours to achieve cyclization.
  • Aminomethylation: React the cyclized intermediate with formaldehyde and ammonium acetate in methanol, followed by reduction with sodium borohydride at 0–5 °C.
  • Esterification: Treat the amino intermediate with tert-butyl chloroformate in the presence of triethylamine in dichloromethane at 0 °C to room temperature.
  • Purification: Purify the final product by silica gel chromatography using a gradient of ethyl acetate/hexane, followed by recrystallization from ethyl acetate/hexane.

Summary Table of Preparation Methods

Preparation Aspect Details
Core Formation Cyclization of pyridine and thiophene derivatives under acidic or basic catalysis
Amino Group Introduction Reductive amination or nucleophilic substitution at position 7
tert-Butyl Ester Formation Esterification with tert-butyl chloroformate or tert-butanol in presence of base
Purification Techniques Chromatography (silica gel), recrystallization
Typical Yields 40–70% overall depending on step and optimization
Scale-up Use of continuous flow reactors, optimized solvents, and catalysts for industrial scale

Additional Notes

  • The solubility and formulation of the compound for biological applications often require preparation of stock solutions in DMSO or PEG-based solvents, ensuring clarity and stability before further use.
  • Analogous compounds with similar fused heterocyclic cores have been synthesized using related methodologies, providing insight into reaction conditions and optimization strategies.
  • The synthesis avoids harsh conditions that could degrade the sensitive bicyclic system or amino substituent.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.

    Reduction: Reduction reactions can be used to modify the thieno[3,2-c]pyridine core, potentially reducing double bonds or other functional groups.

    Substitution: The amino group can participate in various substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like acyl chlorides, alkyl halides, and anhydrides are used under basic or acidic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Reduced thieno[3,2-c]pyridine derivatives.

    Substitution: Amides, secondary amines, or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 7-amino-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate is used as an intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable building block for constructing molecules with potential biological activity.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The thieno[3,2-c]pyridine core is a common motif in many biologically active molecules, and modifications of this compound can lead to the development of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its versatility in chemical reactions makes it a useful starting material for various applications.

Mechanism of Action

The mechanism of action of tert-Butyl 7-amino-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with biological macromolecules, while the thieno[3,2-c]pyridine core can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Table 1: Key Analogous Compounds with Substituent Differences

Compound Name CAS Number Substituent Molecular Formula Purity Key Applications Reference
tert-Butyl 7-amino-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate - 7-NH₂ C₁₂H₁₈N₂O₂S - Pharmaceutical intermediates
tert-Butyl 7-hydroxy-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate 339056-28-9 7-OH C₁₂H₁₇NO₃S - Synthetic precursor
tert-Butyl 2-bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate 949922-62-7 2-Br C₁₂H₁₆BrNO₂S 95–98% Cross-coupling reactions
tert-Butyl 3-bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate 1000577-81-0 3-Br C₁₂H₁₆BrNO₂S 95+% Medical intermediates
tert-Butyl 2-formyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate 203663-30-3 2-CHO C₁₃H₁₇NO₃S - Aldehyde-mediated conjugations

Key Findings :

  • Amino vs. Hydroxy/Bromo: The 7-amino derivative (target compound) exhibits nucleophilic reactivity, enabling peptide coupling or Schiff base formation. In contrast, bromo-substituted analogs (e.g., 2-Br or 3-Br) are pivotal in Suzuki or Buchwald-Hartwig cross-coupling reactions. The hydroxy analog (7-OH) may serve as a hydrogen-bond donor or be oxidized to ketones.
  • Positional Isomerism : Bromo substitution at the 2- vs. 3-position (e.g., CAS 949922-62-7 vs. 1000577-81-0) alters steric and electronic profiles, impacting regioselectivity in downstream reactions.

Heterocyclic Core Modifications

Table 2: Compounds with Modified Heterocyclic Systems

Compound Name CAS Number Core Structure Molecular Formula Similarity Score Reference
tert-Butyl 1-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate 1196154-76-3 Pyrrolo[3,2-c]pyridine C₁₃H₂₀N₂O₂ -
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate 193537-14-3 Thieno[2,3-c]pyridine C₁₅H₂₂N₂O₄S -

Key Findings :

  • Thieno vs.
  • Ring Fusion Position: Thieno[2,3-c]pyridine derivatives (e.g., CAS 193537-14-3) exhibit distinct electronic properties compared to thieno[3,2-c]pyridines due to shifted ring fusion positions.

Pharmacological Relevance

The target compound shares structural motifs with clopidogrel bisulfate (CAS 120202-66-6), a blockbuster antiplatelet drug. Clopidogrel’s core structure includes a 6,7-dihydrothieno[3,2-c]pyridine scaffold with a methyl ester at position 5 and a chlorine-substituted phenyl group. Modifications such as Boc protection (target compound) or bromination (CAS 949922-62-7) are strategic for improving metabolic stability or enabling late-stage diversification.

Biological Activity

tert-Butyl 7-amino-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic potential, supported by various studies and data.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C12H17N2O2S
  • Molecular Weight : 239.33 g/mol
  • CAS Number : 230301-73-2

The compound features a thieno-pyridine structure that is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds within the thieno-pyridine class exhibit various biological activities, particularly in cancer treatment. The following sections summarize key findings regarding the biological activity of this compound.

Anticancer Activity

Studies have shown that derivatives of thieno-pyridine compounds can inhibit the growth of cancer cells. For instance:

  • In Vitro Studies : Compounds similar to tert-butyl 7-amino-6,7-dihydrothieno[3,2-c]pyridine demonstrated significant antiproliferative effects against various cancer cell lines. IC50 values (the concentration required to inhibit cell growth by 50%) ranged from 0.2 to 5 μM in some studies, indicating potent activity against human colon adenocarcinoma cells .
CompoundCell LineIC50 (μM)
CA-4HeLa1.1
CA-4L12102.8
CA-4CEM2.3

These results suggest that the presence of specific functional groups in the thieno-pyridine structure enhances anticancer properties.

The mechanism of action for these compounds often involves:

  • Tubulin Inhibition : Many thieno-pyridine derivatives bind to the colchicine site on tubulin, disrupting microtubule polymerization which is crucial for cell division.
  • Selective Cytotoxicity : Research indicates that certain derivatives selectively target cancer cells while sparing normal cells, as evidenced by higher IC50 values (over 20 μM) in normal human peripheral blood mononuclear cells .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

  • Beckers et al. Study : This research focused on a series of thieno-pyridine derivatives and their antiproliferative activities across multiple cancer cell lines. The study highlighted that modifications at the 6-position significantly influenced potency .
  • Bausch et al. Investigation : Another study evaluated a molecule characterized by a fused piperidine ring with thieno-pyridine and found it exhibited strong antiproliferative activity at low nanomolar concentrations across various cancer types .

Q & A

Q. What are the optimal synthetic routes for tert-butyl 7-amino-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate, and what yields can be expected?

The compound is synthesized via a copper(I)-catalyzed reaction. A typical procedure involves reacting tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate with tert-butyl nitrite and copper(I) bromide in DMF at 50°C for 3 hours, yielding a white solid with a 74.2% yield after purification . Key steps include ice-bath cooling during reagent addition and TLC monitoring for reaction completion. Alternative routes may use tert-butyl peroxybenzoate (TBPB) in tetrahydrofuran or toluene for cyclization intermediates .

Q. How is the structural characterization of this compound performed in academic settings?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard for determining bond lengths, angles, and stereochemistry. For derivatives, spectroscopic methods like 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) are employed to confirm functional groups and molecular weight .

Q. What purification techniques are recommended for this compound?

Column chromatography (silica gel, hexane/ethyl acetate gradients) is commonly used. For hygroscopic derivatives, rapid handling under inert atmosphere and storage at -20°C in sealed containers is advised to prevent decomposition .

Advanced Research Questions

Q. What mechanistic insights exist for the copper(I)-mediated amination step in its synthesis?

The reaction likely proceeds via a radical mechanism, where copper(I) bromide facilitates single-electron transfer (SET) to generate reactive intermediates. The tert-butyl nitrite acts as a nitrosating agent, enabling C–N bond formation. Computational studies or isotopic labeling (e.g., 15^{15}N) could further elucidate regioselectivity and kinetic pathways .

Q. How does the tert-butyloxycarbonyl (Boc) group influence the compound’s stability and reactivity in downstream applications?

The Boc group enhances solubility in organic solvents and protects the amine during multi-step syntheses. However, under acidic conditions (e.g., HCl/dioxane), it is cleaved to regenerate the free amine, which is critical for forming active pharmaceutical intermediates like clopidogrel analogs . Stability studies indicate that prolonged exposure to moisture may necessitate rigorous drying protocols .

Q. What role does this compound play in the synthesis of thienopyridine-based pharmaceuticals?

It serves as a key intermediate in clopidogrel (antiplatelet drug) synthesis. Racemization and resolution steps are critical for isolating the active (S)-enantiomer. For example, chiral reagents like laevorotatory camphor-10-sulfonic acid are used to separate stereoisomers, with subsequent sulfonation yielding the final drug .

Q. How can researchers address contradictions in reported synthetic yields or purity?

Variations in yields (e.g., 74.2% vs. lower yields in alternative routes) may arise from catalyst loading, solvent purity, or reaction scale. Systematic optimization using design of experiments (DoE) or microwave-assisted synthesis could improve reproducibility. Purity verification via HPLC (C18 columns, acetonitrile/water mobile phases) is recommended .

Methodological Considerations

Q. What analytical techniques are suitable for detecting decomposition products?

Accelerated stability studies (40°C/75% RH) coupled with LC-MS can identify degradation products like hydrolyzed amines or oxidized thienopyridine rings. For hygroscopic samples, Karl Fischer titration monitors water content .

Q. How can computational modeling aid in predicting the compound’s reactivity?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in amination or cyclization steps. Solvent effects (DMF vs. toluene) can be simulated using polarizable continuum models (PCM) to optimize reaction conditions .

Q. What safety protocols are essential when handling this compound?

Personal protective equipment (PPE), fume hoods, and dust suppression measures are mandatory due to acute toxicity (oral LD50 < 300 mg/kg) and skin irritation risks. Emergency procedures for spills include ethanol/water dilution and activated charcoal adsorption .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 7-amino-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate
Reactant of Route 2
tert-Butyl 7-amino-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate

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